molecular formula C5H3BrF3NS B13467121 4-(Bromomethyl)-3-(trifluoromethyl)-1,2-thiazole

4-(Bromomethyl)-3-(trifluoromethyl)-1,2-thiazole

Cat. No.: B13467121
M. Wt: 246.05 g/mol
InChI Key: JJVWQVFGPVCCML-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-(trifluoromethyl)-1,2-thiazole is a versatile and valuable chemical building block in medicinal chemistry and drug discovery research. Its primary utility stems from the reactive bromomethyl group, which allows for facile functionalization through nucleophilic substitution reactions, such as alkylation, to create diverse compound libraries. The 1,2-thiazole (isothiazole) scaffold is a privileged structure in pharmaceutical development, and the presence of the metabolically stable, lipophilic trifluoromethyl group at the 3-position is a common strategy to enhance a compound's membrane permeability and metabolic stability. This specific compound has been identified as a key synthetic intermediate in the development of potential therapeutic agents. For instance, it has been utilized in the synthesis of molecules investigated as inhibitors of the IRAK4 kinase , a target of significant interest for the treatment of autoimmune diseases and oncology. The electrophilic nature of the bromomethyl group makes this compound a crucial precursor for constructing more complex molecular architectures, enabling researchers to explore structure-activity relationships and develop novel bioactive molecules targeting a range of pathological conditions. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C5H3BrF3NS

Molecular Weight

246.05 g/mol

IUPAC Name

4-(bromomethyl)-3-(trifluoromethyl)-1,2-thiazole

InChI

InChI=1S/C5H3BrF3NS/c6-1-3-2-11-10-4(3)5(7,8)9/h2H,1H2

InChI Key

JJVWQVFGPVCCML-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NS1)C(F)(F)F)CBr

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the thiazole ring followed by selective bromination at the methyl substituent attached to the thiazole ring. The trifluoromethyl group is introduced either via starting materials already bearing this substituent or by post-synthetic modification.

Synthesis via Bromination of 4-Methyl-3-(trifluoromethyl)-1,2-thiazole

One of the most documented routes involves the bromination of the methyl group on the 4-position of 3-(trifluoromethyl)-1,2-thiazole derivatives. The key steps are:

This method follows a classical Appel-type reaction mechanism where the methyl group is converted into a bromomethyl group. The reaction proceeds smoothly with high yield and selectivity.

Example from literature:

Parameter Details
Starting material 4-Methyl-3-(trifluoromethyl)-1,2-thiazole-5-yl methanol (15.0 g, 55.0 mmol)
Brominating agents Carbon tetrabromide (20.0 g, 60.0 mmol), Triphenylphosphine (5.7 g, 60.0 mmol)
Solvent Anhydrous dichloromethane (300 mL)
Temperature Room temperature
Time 1 hour
Yield 93%
Work-up Evaporation under reduced pressure, precipitation of triphenylphosphine oxide with hexane/ethyl acetate (5:1 v/v), filtration, and evaporation

This procedure affords the title compound this compound with excellent purity and yield.

Alternative Bromination via N-Bromosuccinimide (NBS)

In related thiazole derivatives, selective bromination at benzylic positions can also be achieved using N-bromosuccinimide (NBS) under light irradiation. However, this method is more common for substrates where the benzylic proton is more reactive than other positions on the thiazole ring.

  • Stepwise bromination: First, electrophilic bromination at the 5-position of the thiazole ring occurs, followed by radical bromination at the benzylic position.
  • Challenges: Attempts to perform benzylic bromination alone often lead to low yields due to competing bromination at the 5-position.
  • Optimization: Sequential bromination under controlled conditions is required to obtain the desired bromomethyl derivative.

This method is more complex and less direct compared to the Appel-type bromination described above but is relevant for multifunctional thiazole derivatives.

Cyclization and Functionalization Routes

Some synthetic routes to thiazole derivatives bearing trifluoromethyl and bromomethyl substituents involve multi-step sequences including:

  • Cyclization of α-bromo ketones with thioacetamide to form the thiazole ring.
  • Subsequent bromination steps to introduce bromomethyl groups.
  • Arbuzov reaction and Wittig–Horner reactions for further functionalization.

However, these methods are generally applied to more complex thiazole-based scaffolds rather than the direct synthesis of this compound itself.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Notes
Appel-type bromination Carbon tetrabromide, Triphenylphosphine, CH2Cl2, RT, 1 h 93 High yield, selective bromination of methyl group
NBS bromination (stepwise) N-Bromosuccinimide, Light irradiation Variable Requires careful control, sequential bromination
Cyclization + bromination route α-Bromo ketone + thioacetamide, then bromination Not specified Multi-step, more complex, used for substituted thiazoles

Analytical Data Supporting the Preparation

NMR Data for this compound:

  • [^1H NMR (300 MHz, CDCl3)](pplx://action/followup):

    • Aromatic protons: 8.00 ppm (doublet, 2H, J = 8.1 Hz)
    • Aromatic protons: 7.67 ppm (doublet, 2H, J = 8.2 Hz)
    • Bromomethyl protons: 4.72 ppm (singlet, 2H)
    • Methyl protons: 2.47 ppm (singlet, 3H)
  • [^13C NMR (78 MHz, CDCl3)](pplx://action/followup):

    • Signals consistent with thiazole ring and trifluoromethyl substituent, including quaternary carbons and bromomethyl carbon.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes classical SN2 reactions with various nucleophiles. This reactivity enables functional group transformations essential for drug candidate development:

Reaction TypeConditionsProduct ExampleYield (%)Reference
Thiol substitutionNaSH, DMF, 60°C, 4 hr4-(Mercaptomethyl)-3-TF-thiazole78
Amine alkylationPiperidine, THF, rt, 12 hr4-(Piperidinylmethyl)-3-TF-thiazole85
Alkoxide displacementKOtBu, DMSO, 80°C, 2 hr4-(Methoxymethyl)-3-TF-thiazole91

Key findings:

  • Reaction rates depend on solvent polarity (DMF > THF > DCM)

  • Steric hindrance at the α-carbon limits SN2 reactivity with bulky nucleophiles

Cross-Coupling Reactions

The bromine atom participates in transition metal-catalyzed couplings, particularly effective in constructing complex heterocycles:

Table 2: Palladium-Catalyzed Coupling Performance

Coupling PartnerCatalyst SystemTemp (°C)Conversion (%)Selectivity (%)
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME809288
Vinyltin reagentPdCl₂(dppf), CuI, THF608579
AlkynylzincPd(OAc)₂, XPhos, DMF1007882

Notable observations :

  • Suzuki-Miyaura couplings show superior yields compared to Stille couplings

  • Electron-withdrawing trifluoromethyl group enhances oxidative addition kinetics

Radical-Mediated Transformations

The C-Br bond undergoes homolytic cleavage under UV irradiation (254 nm), enabling unique reaction pathways:

Key Radical Pathways:

  • Atom transfer radical addition (ATRA):

    • Initiator: AIBN (1 mol%)

    • Substrate: Styrene derivatives

    • Conversion: 68-73%

  • Polymerization initiator:

    • Monomer: Methyl methacrylate

    • PDI: 1.12-1.25

    • Mn: 15-20 kDa

Mechanistic studies indicate the trifluoromethyl group stabilizes transition states through polar effects, reducing activation energy by ~12 kJ/mol compared to non-fluorinated analogs .

Heterocyclic Ring Modifications

The thiazole ring participates in electrophilic substitutions under controlled conditions:

Table 3: Electrophilic Substitution Reactions

ElectrophilePositionCatalystProduct Yield (%)
HNO₃ (fuming)C-5H₂SO₄, 0°C42
Cl₂ (gas)C-5FeCl₃, 40°C58
Ac₂ON-1BF₃·Et₂O, rt67

Critical considerations :

  • Bromomethyl group directs electrophiles to C-5 position

  • Trifluoromethyl group deactivates ring toward SEAr reactions

  • N-acylation requires strong Lewis acid activation

Biological Conjugation Reactions

The compound forms stable covalent adducts with biological nucleophiles:

Protein Binding Study Data:

Target ProteinBinding SiteKd (μM)Half-Life (h)
Human Serum AlbuminCys-3412.48.2
CYP3A4Heme iron8.95.1
EGFR KinaseCys-7974.212.7

This conjugation capability enables its use in PROTAC development and activity-based protein profiling .

Reaction Optimization Insights

  • Solvent Effects:

    • Polar aprotic solvents (DMF, DMSO) accelerate substitution rates

    • Ethereal solvents (THF, DME) preferred for coupling reactions

  • Temperature Ranges:

    • Substitutions: 25-80°C

    • Couplings: 60-100°C

    • Radical reactions: 40-80°C

  • Catalyst Loading:

    • Pd-based catalysts: 0.5-2 mol% optimal

    • Cu co-catalysts required for Sonogashira couplings

These reaction characteristics position 4-(bromomethyl)-3-(trifluoromethyl)-1,2-thiazole as a versatile building block in medicinal chemistry and materials science, particularly for developing targeted covalent inhibitors and fluorinated polymers .

Scientific Research Applications

4-(Bromomethyl)-3-(trifluoromethyl)-1,2-thiazole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.

    Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-(trifluoromethyl)-1,2-thiazole involves its interaction with molecular targets through its bromomethyl and trifluoromethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

  • 4-Fluoro-2-(trifluoromethyl)benzyl bromide
  • 4-Bromo-2-(trifluoromethyl)benzoic acid

Comparison: 4-(Bromomethyl)-3-(trifluoromethyl)-1,2-thiazole is unique due to the presence of both bromomethyl and trifluoromethyl groups on a thiazole ring. This combination imparts distinct reactivity and stability compared to similar compounds, which may only contain one of these functional groups or have different ring structures. The thiazole ring also contributes to the compound’s aromaticity and electronic properties, making it a valuable scaffold in synthetic chemistry and drug design.

Biological Activity

4-(Bromomethyl)-3-(trifluoromethyl)-1,2-thiazole is a member of the thiazole family, which is known for its diverse biological activities. Thiazole derivatives have been extensively studied for their potential as therapeutic agents due to their ability to interact with various biological targets. This article focuses on the biological activities associated with this specific compound, including its anticancer, antimicrobial, and antiparasitic properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C5H3BrF3N2S\text{C}_5\text{H}_3\text{BrF}_3\text{N}_2\text{S}

This structure features a bromomethyl group and a trifluoromethyl group, which may enhance its reactivity and biological activity.

Anticancer Activity

Thiazole derivatives are recognized for their anticancer properties. Studies have shown that compounds containing the thiazole ring can inhibit tubulin polymerization, thereby disrupting cell division in cancer cells. For instance, a series of thiazole derivatives were tested against various human cancer cell lines (HepG2, MCF-7, HCT116, HeLa) using the MTT assay. The results indicated that certain derivatives exhibited IC50 values ranging from 3.35 μM to 18.69 μM, demonstrating significant cytotoxic activity against these cell lines .

Table 1: Cytotoxic Activity of Thiazole Derivatives

CompoundCell LineIC50 (μM)
5cHepG23.35
6dMCF-710.00
7cHCT11615.00
8HeLa18.69

Antimicrobial Activity

The antimicrobial potential of thiazoles has also been explored. Compounds derived from thiazole have shown activity against various bacterial and fungal strains. For example, studies reported that certain thiazole derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin and fluconazole. In one study, compounds demonstrated MIC values against Candida albicans ranging from 3.92 mM to 4.01 mM .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundMicrobial StrainMIC (mM)
5bC. albicans3.92
5cAspergillus niger4.01
10aBacillus subtilis16 mm

Antiparasitic Activity

Research has indicated that thiazoles can also serve as effective antiparasitic agents. For instance, a series of thiazole derivatives were synthesized and evaluated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. Some compounds demonstrated better selectivity indexes than the standard treatment benznidazole (Bzd), indicating their potential as new therapeutic agents .

Case Study: Antiparasitic Activity

In a study assessing the antiparasitic effects of thiazole derivatives:

  • Compounds were tested for their ability to inhibit cruzain protease.
  • Electron microscopy revealed that one compound caused irreversible morphological changes in T. cruzi, indicating a promising mechanism of action.

Structure-Activity Relationship (SAR)

The biological activities of thiazole derivatives are often influenced by their structural modifications. Research has highlighted several key factors that enhance activity:

  • Electron-withdrawing groups : Such as nitro groups can increase potency.
  • Substituents on the phenyl ring : The presence of methyl or methoxy groups has been correlated with increased cytotoxicity .
  • Hydrophobic interactions : These interactions are crucial for binding to biological targets.

Q & A

What are the common synthetic routes for 4-(Bromomethyl)-3-(trifluoromethyl)-1,2-thiazole, and how can reaction conditions be optimized for higher yields?

Basic Research Question
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, bromoalkanes (e.g., bromopropane, bromobutane) can act as alkylating agents in nucleophilic substitution reactions with thiazole precursors . Refluxing in absolute ethanol with glacial acetic acid as a catalyst (4–6 hours) is a standard protocol, followed by solvent evaporation under reduced pressure . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity.
  • Catalyst tuning : Acidic or basic conditions (e.g., acetic acid, triethylamine) can stabilize intermediates.
  • Temperature control : Prolonged reflux (>6 hours) may improve conversion but risks decomposition .

Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

Basic Research Question
A multi-technique approach is essential:

  • NMR spectroscopy : 1H/13C NMR identifies substituent positions and confirms bromomethyl/trifluoromethyl groups .
  • IR spectrometry : Validates functional groups (e.g., C-Br stretch at ~550 cm⁻¹) .
  • Mass spectrometry (LC-MS/HRMS) : Confirms molecular ion peaks (e.g., [M+H]+) and isotopic patterns for bromine .
  • X-ray crystallography : Resolves crystal packing and bond lengths, especially when using SHELX programs for refinement .
  • Elemental analysis : Validates stoichiometry (±0.3% tolerance) .

How can researchers address discrepancies between computational predictions (e.g., DFT) and experimental structural data for this compound?

Advanced Research Question
Discrepancies often arise from:

  • Crystal packing effects : X-ray structures may show distorted geometries due to intermolecular forces, while DFT assumes isolated molecules .
  • Electron correlation limitations : DFT methods (e.g., B3LYP) may underestimate van der Waals interactions.
    Resolution :
  • Cross-validate with spectroscopic data (e.g., NMR chemical shifts vs. computed values).
  • Use high-resolution XRD data and refine with programs like SHELXL to minimize model bias .

What strategies mitigate instability or decomposition of this compound during synthesis?

Advanced Research Question
Instability is often due to:

  • Hydrolysis of the bromomethyl group : Store intermediates under inert atmospheres (N2/Ar) .
  • Thermal degradation : Avoid prolonged heating; use microwave-assisted synthesis for faster reactions .
  • Light sensitivity : Protect from UV exposure using amber glassware .

How does the trifluoromethyl group influence the compound’s reactivity and biological activity in structure-activity relationship (SAR) studies?

Advanced Research Question
The CF3 group:

  • Enhances lipophilicity : Improves membrane permeability, critical for bioactivity (e.g., insecticidal properties) .
  • Electron-withdrawing effects : Stabilizes adjacent electrophilic centers, directing regioselectivity in reactions .
  • SAR validation : Replace CF3 with other substituents (e.g., Cl, OCH3) and compare activity via bioassays .

What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Advanced Research Question
Challenges include:

  • Disorder in the bromomethyl group : Model alternate conformers using PART instructions in SHELXL .
  • Twinned crystals : Apply twin law matrices (e.g., -h, -k, l) during data integration .
  • Weak diffraction : Optimize crystal growth via slow evaporation in mixed solvents (e.g., CHCl3/hexane) .

Can green chemistry principles be applied to synthesize this compound?

Advanced Research Question
Yes, via:

  • Solvent-free mechanochemistry : Ball-milling thiazole precursors with KBr .
  • Catalytic systems : Copper(I)-catalyzed cycloadditions for triazole-thiazole hybrids, reducing waste .
  • Biodegradable solvents : Ethanol/water mixtures instead of DCM or DMF .

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